molecular formula C15H10Cl2N4O5 B457019 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE

Cat. No.: B457019
M. Wt: 397.2g/mol
InChI Key: WRQSMZAUJUBLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenoxy group, a nitro-pyrazolyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 4-nitro-1H-pyrazole in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(4-NITRO-1H-PYRAZOL-1-YL)-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro-pyrazolyl group, in particular, differentiates it from other similar compounds and contributes to its specific bioactivity .

Properties

Molecular Formula

C15H10Cl2N4O5

Molecular Weight

397.2g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(4-nitropyrazol-1-yl)furan-2-carboxamide

InChI

InChI=1S/C15H10Cl2N4O5/c16-9-1-3-13(12(17)5-9)25-8-11-2-4-14(26-11)15(22)19-20-7-10(6-18-20)21(23)24/h1-7H,8H2,(H,19,22)

InChI Key

WRQSMZAUJUBLMT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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